![molecular formula C22H29N5O3 B2889400 3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-27-1](/img/structure/B2889400.png)
3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Affinity and Binding Modes at Adenosine Receptors
Research has demonstrated the affinity and binding modes of a series of pyrimido- and tetrahydropyrazinopurinediones, including compounds similar to the one , at human and rat adenosine receptors. These compounds have been evaluated for their selectivity and potency across different adenosine receptor subtypes, with specific compounds showing high potency as A1 adenosine receptor antagonists. Docking experiments have provided insights into the expected binding modes of these compounds, highlighting small but significant structural variations that may influence binding affinities (Szymańska et al., 2016).
Analgesic Activity
Another study focused on the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to the compound . These derivatives have demonstrated significant analgesic and anti-inflammatory effects in in vivo models, indicating their potential as new classes of analgesic agents. The study's findings suggest that these compounds could be further evaluated for their pharmacological properties (Zygmunt et al., 2015).
Anti-Inflammatory Activity
Substituted analogues based on the pyrimidopurinedione ring system have shown antiinflammatory activity in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings suggest the therapeutic potential of these compounds in treating inflammatory conditions, with certain derivatives exhibiting comparable potency to well-known anti-inflammatory drugs without the associated side effects (Kaminski et al., 1989).
Receptor Ligand Interactions
Research into 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives has shown high affinity for serotonin (5-HT1A) and alpha(1) receptors, with compounds acting as mixed ligands for these receptor sites. This highlights the potential of these compounds in the development of treatments for conditions influenced by these receptors (Jurczyk et al., 2004).
Anticancer Potential
A study on the catalysis by molecular iodine in the synthesis of 1,8-dioxo-octahydroxanthenes, including compounds with structural similarities to the one , has shown promising anti-proliferative properties against cancer cell lines. This suggests a potential application of these compounds in cancer treatment, warranting further research into their mechanism of action and therapeutic efficacy (Mulakayala et al., 2012).
Propriétés
IUPAC Name |
9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-14(2)10-11-25-20(28)18-19(24(4)22(25)29)23-21-26(12-15(3)13-27(18)21)16-8-6-7-9-17(16)30-5/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBSUBZHRNHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
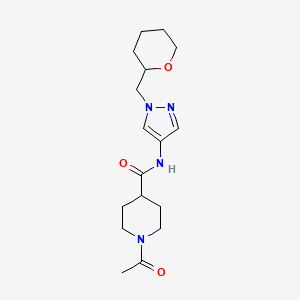
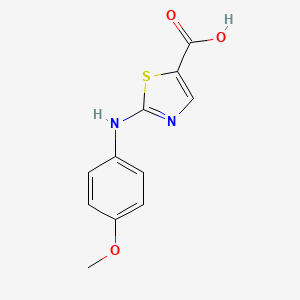
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
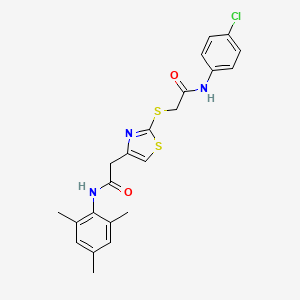
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
![2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2889329.png)
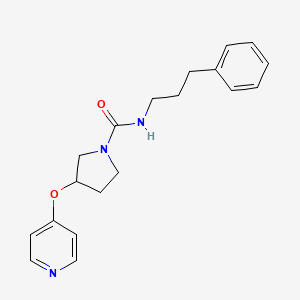

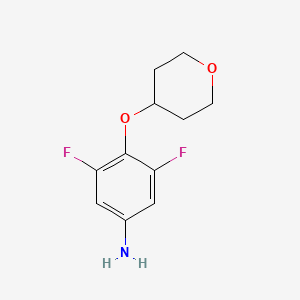
![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)

![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)
